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molecular formula C14H15BrO B1275572 2-Bromo-6-butoxynaphthalene CAS No. 66217-20-7

2-Bromo-6-butoxynaphthalene

Cat. No. B1275572
M. Wt: 279.17 g/mol
InChI Key: LIQQRPRDWMYCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910208

Procedure details

An oil dispersion of 480 mg (50%, 10 mmol, Alfa) of sodium hydride was washed three times with petroleum ether then the residue covered with 5 ml of dry THF. To the resulting stirred slurry was added dropwise a solution of 2.00 g (8.97 mmol, Aldrich) of 6-bromo-2-naphthol, in 10 ml of THF over 10 minutes. The reaction mixture was stirred for 30 minutes then 1.70 g (9.23 mmol, Aldrich) of 1-iodobutane and 15 ml of sieve-dried DMF were added. The resulting solution was heated to 60° for two hours, then cooled, added to 100 ml of H2O and extracted with 50 ml of petroleum ether. The organic extract was washed with an additional 100 ml of H2O, dried (MgSO4) and concentrated in vacuo to give a solid. The crude material was purified by flash chromatography (15×5 cm, pet ether) to afford 2.31 g (92%) of title compound as a white solid, m.p. 48°-50°.
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:14])[CH:8]=[CH:7]2.I[CH2:16][CH2:17][CH2:18][CH3:19].CN(C=O)C>C1COCC1.O>[Br:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH2:16][CH2:17][CH2:18][CH3:19])[CH:10]=2)[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
ICCCC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To the resulting stirred slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 60° for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of petroleum ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with an additional 100 ml of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (15×5 cm, pet ether)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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